BENGHE Foundational & Exploratory

Check Availability & Pricing

Cdk4-IN-2 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cdk4-IN-2

Cat. No.: B12391035

An In-Depth Technical Guide to Cdk4-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk4-IN-2 is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-
Dependent Kinase 6 (CDK6), key regulators of the cell cycle. By targeting the CDK4/6-Cyclin
D-Retinoblastoma (Rb) pathway, Cdk4-IN-2 effectively induces G1 phase cell cycle arrest,
thereby inhibiting the proliferation of cancer cells. This technical guide provides a
comprehensive overview of the chemical structure, properties, mechanism of action, and
experimental protocols related to Cdk4-IN-2, serving as a vital resource for researchers in
oncology and drug discovery.

Chemical Structure and Properties

While various commercial suppliers list compounds referred to as "Cdk4-IN-2," there are
inconsistencies in the reported chemical structures and properties. The information presented
here is a consolidation of available data, and researchers are advised to verify the specifics of
the compound they are using.

Table 1: Physicochemical Properties of Cdk4-IN-2 Variants
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Property Value (Source A) Value (Source B)
Molecular Formula C27H32F2N C22H23FN6O2
Molecular Weight 506.59 g/mol 437.5 g/mol

CAS Number 1800506-48-2 1629268-00-3

Note: The conflicting data highlights the importance of sourcing Cdk4-IN-2 from a reputable
supplier with clear documentation and characterization data.

Mechanism of Action and Signaling Pathway

Cdk4-IN-2 exerts its anti-proliferative effects by inhibiting the kinase activity of CDK4 and
CDKa®. In the G1 phase of the cell cycle, CDK4 and CDK6 form complexes with Cyclin D.
These active complexes then phosphorylate the Retinoblastoma (Rb) protein. Phosphorylation
of Rb leads to its dissociation from the E2F transcription factor, allowing E2F to activate the
transcription of genes necessary for the transition from G1 to the S phase (DNA synthesis).

By inhibiting CDK4 and CDK6, Cdk4-IN-2 prevents the phosphorylation of Rb. This maintains
Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby repressing
the transcription of S-phase-promoting genes and causing the cell to arrest in the G1 phase.
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Figure 1: Cdk4-IN-2 inhibits the CDK4/6-Rb signaling pathway.
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Biological Activity

Cdk4-IN-2 is a potent inhibitor of CDK4 and CDK6 with reported ICso values in the low
nanomolar range.[1][2] Its inhibitory activity has been demonstrated in various cancer cell lines.

Table 2: In Vitro Inhibitory Activity of Cdk4-IN-2

Target ICs0 (NM)
CDK4 2.7[1][2]
CDK6 16[1][2]

Table 3: Anti-proliferative Activity of Cdk4-IN-2 in Cancer Cell Lines

Cell Line Cancer Type ICs0 (NM)
JeKo-1 Mantle Cell Lymphoma 37.0[1][2]

MV-4-11 Acute Myeloid Leukemia 139[1][2]

H441 Lung Cancer 147.8[1][2]
SW780 Bladder Cancer 162.5[1][2]
PC3 Prostate Cancer 260.5[1][2]
H358 Lung Cancer 290.9[1][2]
HGC-27 Gastric Cancer 316.4[1][2]

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize CDK4/6
inhibitors like Cdk4-IN-2. Specific parameters may need to be optimized for individual
experimental setups.

In Vitro CDK4/6 Kinase Assay
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This assay measures the ability of Cdk4-IN-2 to inhibit the phosphorylation of a substrate by

CDK4 or CDKB6.

Prepare Reaction Mix:
- CDK4/Cyclin D or CDK6/Cyclin D
- Rb protein substrate
- Kinase buffer

Add serial dilutions of Cdk4-IN-2

Initiate reaction by adding ATP
(e.g., with y-32P-ATP or cold ATP)

Encubate at 30-37"9

Stop reaction

Detect phosphorylation
(e.g., autoradiography, luminescence, fluorescence)

Analyze data and calculate ICso

Click to download full resolution via product page
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Figure 2: Workflow for an in vitro CDK4/6 kinase assay.

Methodology:

e Reaction Setup: In a microplate, combine recombinant active CDK4/Cyclin D or CDK6/Cyclin
D enzyme, a suitable substrate (e.g., a fragment of the Rb protein), and kinase assay buffer.

e Inhibitor Addition: Add Cdk4-IN-2 at a range of concentrations. Include a DMSO control.

» Reaction Initiation: Start the kinase reaction by adding ATP. For radiometric assays, y-32P-
ATP is used. For non-radiometric assays, unlabeled ATP is used, and phosphorylation is
detected using specific antibodies.

¢ Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a
defined period.

» Reaction Termination: Stop the reaction, for example, by adding EDTA or by spotting the
reaction mixture onto a filter membrane.

o Detection: Quantify the amount of phosphorylated substrate. For radiometric assays, this is
done by measuring radioactivity. For other methods like ADP-Glo™, luminescence is
measured, which is proportional to the amount of ADP produced.

o Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor
concentration to determine the ICso value.

Cellular Retinoblastoma (Rb) Phosphorylation Assay
(Western Blot)

This assay determines the effect of Cdk4-IN-2 on the phosphorylation of Rb in cultured cells.
Methodology:

o Cell Culture and Treatment: Plate Rb-proficient cancer cells and allow them to adhere. Treat
the cells with various concentrations of Cdk4-IN-2 for a specified time (e.g., 24 hours).
Include a vehicle-treated control.
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o Cell Lysis: Harvest the cells and prepare whole-cell lysates using a lysis buffer containing
protease and phosphatase inhibitors.

e Protein Quantification: Determine the protein concentration of each lysate using a standard
method (e.g., BCA assay).

e SDS-PAGE and Western Blotting:

o Separate equal amounts of protein from each sample by SDS-polyacrylamide gel
electrophoresis (SDS-PAGE).

o Transfer the separated proteins to a nitrocellulose or PVDF membrane.

o Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent
non-specific antibody binding.

o Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-
phospho-Rb Ser780).

o Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging
system.

o Normalization: To ensure equal protein loading, strip the membrane and re-probe with an
antibody against total Rb or a loading control protein like GAPDH or 3-actin.

o Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Rb
in treated versus control cells.

Synthesis

A specific, validated synthesis protocol for Cdk4-IN-2 is not readily available in the public
domain. The synthesis of similar CDK4/6 inhibitors often involves multi-step processes that
include the construction of a core heterocyclic scaffold, followed by the addition of various side
chains through coupling reactions. Researchers should refer to patents and medicinal
chemistry literature for detailed synthetic routes of structurally related compounds.
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Conclusion

Cdk4-IN-2 is a valuable research tool for studying the role of the CDK4/6-Rb pathway in cell
cycle regulation and cancer biology. Its high potency and selectivity make it a suitable
compound for in vitro and cell-based assays. However, the inconsistencies in its reported
chemical identity necessitate careful validation by researchers. This guide provides a
foundational understanding of Cdk4-IN-2 and standardized protocols for its characterization,
which will be instrumental for scientists in the field of oncology drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b12391035?utm_src=pdf-body
https://www.benchchem.com/product/b12391035?utm_src=pdf-body
https://www.benchchem.com/product/b12391035?utm_src=pdf-custom-synthesis
https://patents.google.com/patent/US9259399B2/en
https://patents.google.com/patent/US9259399B2/en
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/669616e001103d79c5234e8a/original/elucidating-binding-selectivity-in-cyclin-dependent-kinases-cd-ks-4-6-and-9-development-of-highly-potent-and-selective-cdk4-9-inhibitors.pdf
https://www.benchchem.com/product/b12391035#cdk4-in-2-chemical-structure-and-properties
https://www.benchchem.com/product/b12391035#cdk4-in-2-chemical-structure-and-properties
https://www.benchchem.com/product/b12391035#cdk4-in-2-chemical-structure-and-properties
https://www.benchchem.com/product/b12391035#cdk4-in-2-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12391035?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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